Differentiation via Positional Isomerism: A Quantitative Comparison of Physicochemical and Biological Relevance
The primary quantifiable differentiation of 4-(3-Trifluoromethylphenyl)nicotinic acid lies in its positional isomerism. While direct biological activity data for this specific compound is scarce, its structure can be quantitatively contrasted with related isomers like 5-(4-Trifluoromethylphenyl)nicotinic acid (CAS 885959-44-4) and 2-(4-Trifluoromethylphenyl)nicotinic acid (CAS 339538-65-7) [1]. The variation in substitution pattern (4- vs. 5- vs. 2-position on the pyridine ring) is a proven driver of differential activity in nicotinic acid derivatives, as evidenced by structure-activity relationship (SAR) studies on carbonic anhydrase inhibitors [2].
| Evidence Dimension | Positional Isomerism and Molecular Weight |
|---|---|
| Target Compound Data | 4-(3-CF3-phenyl) substitution; MW: 267.20 g/mol |
| Comparator Or Baseline | 5-(4-CF3-phenyl)nicotinic acid: 5-(4-CF3-phenyl) substitution; MW: 267.20 g/mol; 2-(4-CF3-phenyl)nicotinic acid: 2-(4-CF3-phenyl) substitution; MW: 267.21 g/mol |
| Quantified Difference | No difference in molecular weight, but a substantial difference in the 3D spatial orientation of the substituent, a key driver of SAR. |
| Conditions | Calculated molecular properties; structural comparison. |
Why This Matters
This differentiation is crucial for researchers as it dictates the compound's unique chemical space and potential biological interactions, a factor more critical for selection than identical molecular weight.
- [1] 5-(4-Trifluoromethylphenyl)nicotinic acid. PubChem. CID 22338642. View Source
- [2] Mohammad, H. K., Alzweiri, M., & Khanfar, M. A. (2017). 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer. Medicinal Chemistry Research, 26(7), 1397-1404. View Source
